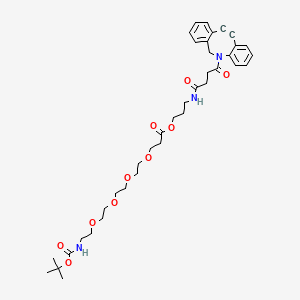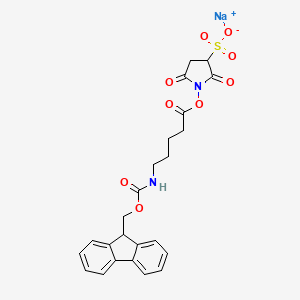
Azide-PEG12-Tos
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azide-PEG12-Tos is a polyethylene glycol-based compound that contains both an azide group and a tosyl group. The compound is known for its use as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The hydrophilic polyethylene glycol spacer increases the solubility of the compound in aqueous media, making it highly versatile for various chemical reactions .
準備方法
Synthetic Routes and Reaction Conditions
Azide-PEG12-Tos is synthesized through a series of chemical reactions involving polyethylene glycol, azide, and tosyl groups. The general synthetic route involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is first activated by reacting it with a tosyl chloride in the presence of a base such as pyridine. This step introduces the tosyl group into the polyethylene glycol chain.
Introduction of Azide Group: The tosylated polyethylene glycol is then reacted with sodium azide in a polar aprotic solvent like dimethylformamide. .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified using techniques such as column chromatography and recrystallization .
化学反応の分析
Types of Reactions
Azide-PEG12-Tos undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in this compound can react with alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable triazole linkages.
Nucleophilic Substitution Reactions: The tosyl group in this compound acts as a good leaving group, making it suitable for nucleophilic substitution reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper(I) catalyst, such as copper(I) bromide, and a ligand like tris(benzyltriazolylmethyl)amine (TBTA) in a solvent like dimethyl sulfoxide (DMSO) or water.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols.
Major Products Formed
Triazole Linkages: Formed through click chemistry reactions with alkyne groups.
Substituted Products: Formed through nucleophilic substitution reactions, where the tosyl group is replaced by the nucleophile.
科学的研究の応用
Azide-PEG12-Tos has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.
Biology: Employed in bioconjugation techniques to attach biomolecules to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the production of advanced materials and nanotechnology.
作用機序
Azide-PEG12-Tos exerts its effects through its functional groups:
Azide Group: Participates in click chemistry reactions to form stable triazole linkages, facilitating the attachment of various molecules.
Tosyl Group:
類似化合物との比較
Similar Compounds
Azide-PEG4-Tos: Contains a shorter polyethylene glycol chain, resulting in different solubility and reactivity properties.
Azide-PEG8-Tos: Has an intermediate polyethylene glycol chain length, offering a balance between solubility and reactivity.
Uniqueness
Azide-PEG12-Tos is unique due to its longer polyethylene glycol chain, which provides enhanced solubility in aqueous media and greater flexibility in bioconjugation and drug delivery applications .
特性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H55N3O14S/c1-30-2-4-31(5-3-30)49(35,36)48-29-28-47-27-26-46-25-24-45-23-22-44-21-20-43-19-18-42-17-16-41-15-14-40-13-12-39-11-10-38-9-8-37-7-6-33-34-32/h2-5H,6-29H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOZAKXCMHHJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H55N3O14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
725.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![tert-butyl N-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8104304.png)













